molecular formula C8H7NaO4S B1445912 Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate CAS No. 1514973-39-7

Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate

Cat. No.: B1445912
CAS No.: 1514973-39-7
M. Wt: 222.2 g/mol
InChI Key: TWFWRRBPKRKKDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate is a chemical compound with the molecular formula C8H7NaO4S. It is a sodium salt derivative of 2,3-dihydro-1,4-benzodioxine-6-sulfinic acid. This compound is known for its unique structural features, which include a benzodioxine ring system and a sulfonate group, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate typically involves the sulfonation of 2,3-dihydro-1,4-benzodioxine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the benzodioxine ring. The process generally involves the following steps:

    Sulfonation: 2,3-dihydro-1,4-benzodioxine is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane.

    Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and neutralization steps.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted benzodioxine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate and sulfinate derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfinate
  • N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
  • N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides

Uniqueness

Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate is unique due to its specific structural features, including the benzodioxine ring and the sulfonate group These features confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

sodium;2,3-dihydro-1,4-benzodioxine-6-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S.Na/c9-13(10)6-1-2-7-8(5-6)12-4-3-11-7;/h1-2,5H,3-4H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFWRRBPKRKKDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate
Reactant of Route 2
Reactant of Route 2
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate
Reactant of Route 3
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate
Reactant of Route 4
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate
Reactant of Route 5
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate
Reactant of Route 6
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.